molecular formula C4H7ClO2 B1581645 2-Chlorobutyric acid CAS No. 4170-24-5

2-Chlorobutyric acid

Cat. No.: B1581645
CAS No.: 4170-24-5
M. Wt: 122.55 g/mol
InChI Key: RVBUZBPJAGZHSQ-UHFFFAOYSA-N
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Description

2-Chlorobutyric acid is an organic compound with the molecular formula C₄H₇ClO₂ It is a chlorinated derivative of butyric acid, where a chlorine atom replaces one hydrogen atom on the second carbon of the butyric acid chain

Scientific Research Applications

2-Chlorobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including esters and amides.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving chlorinated fatty acids.

    Medicine: It is investigated for its potential use in drug development, particularly in designing compounds with antimicrobial properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and polymers .

Safety and Hazards

2-Chlorobutyric acid is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors or spray mist . It should not be ingested . It should be used only in well-ventilated areas and kept away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobutyric acid can be synthesized through the chlorination of butyric acid. One method involves reacting n-butyric acid with liquid chlorine in the presence of butyric anhydride as a catalyst. The reaction is carried out at temperatures ranging from 50°C to 150°C for 5 to 15 hours. During this process, chloride ions substitute hydrogen ions at the second position of the butyric acid molecule, forming 2-chlorobutyric anhydride, which then reacts with n-butyric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation. The use of butyric anhydride as a catalyst allows for the recycling of the catalyst and unreacted n-butyric acid, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Butyric acid derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

Mechanism of Action

The mechanism of action of 2-chlorobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

    Butyric Acid: The parent compound without the chlorine atom.

    2-Bromobutyric Acid: A similar compound where the chlorine atom is replaced by a bromine atom.

    2-Iodobutyric Acid: A similar compound where the chlorine atom is replaced by an iodine atom.

Comparison:

Properties

IUPAC Name

2-chlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961912
Record name 2-Chlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-24-5
Record name 2-Chlorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4170-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobutyric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.845
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 2-chlorobutyric acid in organic synthesis?

A1: this compound serves as a key starting material in the synthesis of 2-aminobutanamide []. This method utilizes readily available reagents and proceeds through a straightforward two-step process.

Q2: Can you elaborate on the synthesis of 2-aminobutanamide from this compound?

A2: Certainly. The synthesis involves two key steps []:

    Q3: What are the advantages of this synthetic route for 2-aminobutanamide?

    A3: This method offers several benefits []:

      Q4: Are there any other research areas where this compound plays a role?

      A4: While the provided research focuses on its use in synthesizing 2-aminobutanamide, this compound and its derivatives could potentially be investigated in other areas like enzymatic reactions. For instance, research highlights the use of immobilized lipase from Mucor miehei for the esterification of acids with epoxides []. While this study doesn't specifically involve this compound, it opens avenues for exploring similar reactions with this compound.

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